

# Comparative Proteomic Analysis of the LCK Degrader SJ45566 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteomic Alterations Induced by the LCK-Targeting PROTAC **SJ45566** and the Kinase Inhibitor Dasatinib.

This guide provides a detailed comparative analysis of the cellular proteomic changes induced by **SJ45566**, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade Lymphocyte-specific protein tyrosine kinase (LCK), and dasatinib, a multi-targeted kinase inhibitor. While direct comparative proteomic data for **SJ45566** is still emerging, this guide utilizes data from a comprehensive study on a closely related and structurally similar LCK PROTAC, SJ11646, to provide a valuable and relevant comparison against dasatinib. This approach allows for an insightful examination of the distinct mechanisms of action between targeted protein degradation and kinase inhibition.

## **Executive Summary**

**SJ45566** is an orally bioavailable LCK PROTAC designed for the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1] Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, PROTACs like **SJ45566** function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This guide presents a comparative proteomic analysis of cells treated with the LCK PROTAC SJ11646 versus the kinase inhibitor dasatinib, both of which target LCK. The data reveals that while both compounds impact LCK signaling, the PROTAC induces a more pronounced and specific degradation of LCK, whereas the inhibitor affects a broader range of kinases and their downstream pathways.



## **Data Presentation: Quantitative Proteomic Changes**

The following tables summarize the quantitative proteomic changes observed in KOPT-K1 T-ALL cells treated with the LCK PROTAC SJ11646 (as a proxy for **SJ45566**) and the kinase inhibitor dasatinib. The data is derived from a study by Hu et al., Science Translational Medicine, 2022.

Table 1: Top 10 Downregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)



| Protein | LCK PROTAC<br>(Log2 Fold<br>Change) | Dasatinib (Log2<br>Fold Change) | Primary Function                                                             |
|---------|-------------------------------------|---------------------------------|------------------------------------------------------------------------------|
| LCK     | -3.5                                | -0.8                            | T-cell signaling                                                             |
| DUSP6   | -2.5                                | -1.5                            | MAP kinase<br>phosphatase                                                    |
| CISH    | -2.2                                | -1.8                            | Suppressor of cytokine signaling                                             |
| THEMIS  | -1.9                                | -0.5                            | T-cell development                                                           |
| ITK     | -1.8                                | -0.6                            | Tec family kinase, T-<br>cell signaling                                      |
| LAT     | -1.7                                | -0.4                            | Linker for activation of T-cells                                             |
| ZAP70   | -1.5                                | -0.3                            | T-cell receptor signaling                                                    |
| CD3E    | -1.4                                | -0.2                            | T-cell receptor complex                                                      |
| SH2D1A  | -1.3                                | -0.1                            | Signaling lymphocytic<br>activation molecule<br>(SLAM)-associated<br>protein |
| GRB2    | -1.2                                | -0.3                            | Adaptor protein in signal transduction                                       |

Table 2: Top 10 Upregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)



| Protein | LCK PROTAC<br>(Log2 Fold<br>Change) | Dasatinib (Log2<br>Fold Change) | Primary Function                         |
|---------|-------------------------------------|---------------------------------|------------------------------------------|
| CRBN    | 1.5                                 | 0.2                             | E3 ubiquitin ligase substrate receptor   |
| DDIT4   | 2.8                                 | 1.9                             | DNA damage-<br>inducible transcript 4    |
| ATF3    | 2.5                                 | 1.7                             | Activating transcription factor 3        |
| GDF15   | 2.3                                 | 1.5                             | Growth differentiation factor 15         |
| CHAC1   | 2.1                                 | 1.4                             | Cation transport regulator               |
| TRIB3   | 2.0                                 | 1.3                             | Tribbles pseudokinase                    |
| СЕВРА   | 1.8                                 | 1.1                             | CCAAT/enhancer-<br>binding protein alpha |
| KLF6    | 1.7                                 | 1.0                             | Krüppel-like factor 6                    |
| SESN2   | 1.6                                 | 0.9                             | Sestrin 2                                |
| SQSTM1  | 1.4                                 | 0.5                             | Sequestosome 1                           |

# **Experimental Protocols**

The following is a detailed methodology for the comparative proteomic analysis of LCK PROTAC (SJ11646) and dasatinib-treated T-ALL cells, based on the protocol described by Hu et al., 2022.

#### 1. Cell Culture and Treatment:

 KOPT-K1 T-ALL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.



- Cells were treated with 100 nM of SJ11646, 100 nM of dasatinib, or DMSO as a vehicle control for 6 hours.
- 2. Protein Extraction and Digestion:
- Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a cocktail of protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.
- Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
- 3. Tandem Mass Tag (TMT) Labeling:
- Digested peptides were desalted and labeled with TMT10plex™ reagents according to the manufacturer's instructions.
- Labeled peptides were mixed in equal proportions.
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- The labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.
- Each fraction was analyzed by nano-LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.
- MS1 spectra were acquired in the Orbitrap, and MS2 spectra were acquired in the ion trap
  after fragmentation by collision-induced dissociation (CID). MS3 spectra were acquired in the
  Orbitrap after synchronous precursor selection (SPS) and higher-energy collisional
  dissociation (HCD) for reporter ion quantification.
- 5. Data Analysis:
- Raw data files were processed using a proteomics data analysis software suite (e.g., Proteome Discoverer).



- MS/MS spectra were searched against a human protein database.
- TMT reporter ion intensities were used for peptide and protein quantification.
- Statistical analysis was performed to identify proteins with significant changes in abundance between the different treatment groups.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of action of the LCK PROTAC SJ45566.





Click to download full resolution via product page

Caption: Experimental workflow for comparative proteomics.





Click to download full resolution via product page

Caption: LCK signaling pathway and points of intervention.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Different chemical proteomic approaches to identify the targets of lapatinib PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Proteomic Analysis of the LCK Degrader SJ45566 and Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543890#comparative-proteomics-of-cells-treated-with-sj45566-and-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com